molecular formula C4H7N5O B2737154 6-amino-2-hydrazino-4(3H)-pyrimidinone CAS No. 6074-94-8

6-amino-2-hydrazino-4(3H)-pyrimidinone

Cat. No. B2737154
CAS RN: 6074-94-8
M. Wt: 141.134
InChI Key: WKEKLUNEDDPJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-hydrazino-4(3H)-pyrimidinone is a chemical compound with the molecular formula C4H7N5O . It contains a total of 17 atoms, including 7 Hydrogen atoms, 4 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom . This compound has a vast scientific potential and finds applications in various research areas, such as drug synthesis and materials science.


Molecular Structure Analysis

The molecular structure of 6-amino-2-hydrazino-4(3H)-pyrimidinone comprises 17 atoms, including 7 Hydrogen atoms, 4 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom . The average mass of the molecule is 141.131 Da, and the monoisotopic mass is 141.065063 Da .

Scientific Research Applications

Synthesis of Novel Compounds

6-amino-2-hydrazino-4(3H)-pyrimidinone serves as a precursor in the synthesis of a variety of heterocyclic compounds. For instance, it undergoes cyclocondensation with dimethyl acetylenedicarboxylate to form 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters, highlighting its utility in creating complex molecular structures (Bitha, Hlavka, & Lin, 1988). Additionally, its reactions with hydrazonoyl halides have been studied, resulting in the formation of 6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones, indicating its role in generating pyrimidinone and tetrazine derivatives with potential applications in various fields, including pharmacology (Shawali, Elghandour, & El-Sheikh, 2000).

Antimicrobial Properties

Some derivatives synthesized from 6-amino-2-hydrazino-4(3H)-pyrimidinone have exhibited antimicrobial properties. The synthesis and antimicrobial activity of certain pyrimido[1,2-b][1,2,4,5]tetrazines, which are formed through reactions involving 6-amino-2-hydrazino-4(3H)-pyrimidinone, have been explored, showcasing the potential of these compounds in developing new antimicrobial agents (Shawali, Abdallah, & Zayed, 2002).

Pharmaceutical Research

The compound's derivatives have been evaluated for their antiviral activity in cell culture, providing insights into the structural variations and their effects on antiviral efficacy. Although some derivatives were active against various virus strains, they were effective only close to their toxicity threshold, suggesting the need for further optimization and evaluation in drug development (Singh, Singh, & Balzarini, 2013).

Structural and Spectral Analysis

Studies on the molecular structure and spectral properties of various derivatives of 6-amino-2-hydrazino-4(3H)-pyrimidinone have contributed to the understanding of their chemical behavior and potential applications. These studies include the investigation of the UV and IR spectra of synthesized compounds, aiding in the characterization and potential application of these compounds in various scientific domains (Ivashchenko & Dziomko, 1977).

Chemical Synthesis and Analysis

6-amino-2-hydrazino-4(3H)-pyrimidinone has been utilized in the synthesis of various heterocyclic compounds and in the study of their inhibitory performance, as observed in studies involving the inhibition of mild steel corrosion in acidic solutions. This showcases its role not only in pharmaceutical applications but also in materials science and corrosion studies (Hou et al., 2019).

properties

IUPAC Name

4-amino-2-hydrazinyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEKLUNEDDPJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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